![molecular formula C9H8N2O B11917416 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1427503-47-6](/img/structure/B11917416.png)
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 4-position and an aldehyde group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core, followed by functionalization at the 2-position to introduce the aldehyde group . Another approach involves the modification of existing pyrrolopyridine derivatives through selective functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and subsequent cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, iodine).
Major Products
Oxidation: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: 3-Nitro-4-Methyl-1H-pyrrolo[2,3-b]pyridine, 3-Bromo-4-Methyl-1H-pyrrolo[2,3-b]pyridine, 3-Iodo-4-Methyl-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving pyrrolopyridine derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . The compound may exert its effects by binding to the active site of the target protein, thereby blocking its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at the 2-position.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group at the 2-position instead of an aldehyde group.
Uniqueness
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both a methyl group at the 4-position and an aldehyde group at the 2-position. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that combines a pyrrole and pyridine ring, with a methyl group at the 4-position and an aldehyde functional group at the 2-position. This unique structure contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O |
Molecular Weight | 160.17 g/mol |
Structure | Pyrrolo[2,3-b]pyridine |
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the efficacy of this compound derivatives as potent inhibitors of FGFRs, which are implicated in various cancers.
- Case Study : A derivative demonstrated IC50 values of 7 nM against FGFR1, showcasing its potential as a therapeutic agent in cancer treatment. The compound exhibited significant antiproliferative effects on breast cancer cell lines such as 4T1 and MDA-MB-231, inducing apoptosis and inhibiting migration and invasion capabilities of these cells .
The mechanism by which this compound exerts its biological effects involves the formation of hydrogen bonds with key amino acids in the FGFR proteins. This interaction enhances its inhibitory potency and provides insights into how structural modifications can influence biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the pyrrolo structure. For instance:
- Methyl Substitution : The presence of a methyl group at the 4-position alters electronic properties and enhances binding affinity to FGFRs.
- Aldehyde Group : The aldehyde functional group plays a crucial role in the compound's reactivity and interaction with biological targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | IC50 (FGFR1) | Biological Activity |
---|---|---|
This compound | 7 nM | Potent FGFR inhibitor; induces apoptosis |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | Enhanced lipophilicity; potential bioactivity |
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine | Not specified | Different reactivity patterns |
Anticancer Activity
Research has demonstrated that derivatives of this compound possess significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines while promoting apoptosis through mitochondrial pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on different cell lines indicate that while some derivatives exhibit high potency against cancer cells, they show limited toxicity towards non-cancerous cells. This selectivity is critical for developing therapeutic agents with reduced side effects .
Properties
CAS No. |
1427503-47-6 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-5H,1H3,(H,10,11) |
InChI Key |
NLOIIXTUHVXBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)C=O |
Origin of Product |
United States |
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